molecular formula C21H12ClF3O3 B11985140 (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione

(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione

Cat. No.: B11985140
M. Wt: 404.8 g/mol
InChI Key: OWAWWQLGUCVEGB-VBKFSLOCSA-N
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Description

2-(5-(2-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-(5-(2-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4,4,4-trifluoro-1-phenylbutane-1,3-dione under acidic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-(2-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of dihalo or hydrohalo derivatives.

Scientific Research Applications

2-(5-(2-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-(2-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may be due to its ability to interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to similar compounds, 2-(5-(2-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione stands out due to its unique combination of a furan ring, chlorophenyl group, and trifluoromethyl group. Similar compounds include:

    2-(5-(2-Bromophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-(5-(2-Methylphenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.

    2-(5-(2-Nitrophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione:

Properties

Molecular Formula

C21H12ClF3O3

Molecular Weight

404.8 g/mol

IUPAC Name

(2Z)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione

InChI

InChI=1S/C21H12ClF3O3/c22-17-9-5-4-8-15(17)18-11-10-14(28-18)12-16(20(27)21(23,24)25)19(26)13-6-2-1-3-7-13/h1-12H/b16-12-

InChI Key

OWAWWQLGUCVEGB-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)C(F)(F)F

Origin of Product

United States

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